molecular formula C37H42IN3O4S B14109191 4-[2-[5-[5-[[(2-Iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate CAS No. 149021-66-9

4-[2-[5-[5-[[(2-Iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

Cat. No.: B14109191
CAS No.: 149021-66-9
M. Wt: 751.7 g/mol
InChI Key: DSOHJESYBPIQMM-UHFFFAOYSA-N
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Description

1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt is a complex organic compound with a unique structure that includes an indolium core, a pentadienyl chain, and various functional groups such as iodoacetyl and sulfobutyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt typically involves multiple steps, starting with the preparation of the indolium core. The indolium core is synthesized through a series of reactions, including cyclization and functional group modifications. The pentadienyl chain is then introduced through a series of coupling reactions, followed by the addition of the iodoacetyl and sulfobutyl groups under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.

    Biology: Employed in the study of cellular processes and as a fluorescent marker in imaging techniques.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may bind to cellular receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1H-Benz[e]indolium derivatives: Compounds with similar indolium cores but different substituents.

    Pentadienyl compounds: Molecules with similar pentadienyl chains but different functional groups.

    Iodoacetyl and sulfobutyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1H-Benz[e]indolium, 2-[5-[1,3-dihydro-5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt is unique due to its specific combination of an indolium core, a pentadienyl chain, and functional groups like iodoacetyl and sulfobutyl. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[2-[5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOHJESYBPIQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404603
Record name 4-[2-[5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149021-66-9
Record name 4-[2-[5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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